Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azo groups and methoxy substituents, which contribute to its distinct chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt typically involves the diazotization of 4-methoxy-3-methylphenylamine followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted aromatic compounds. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo groups and methoxy substituents. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used as an intermediate in pharmaceuticals.
4-Methoxy-3-methylphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt is unique due to its multiple azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
75627-14-4 |
---|---|
Molekularformel |
C21H19N4NaO5S |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
sodium;4-methoxy-3-[[4-[(4-methoxy-3-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H20N4O5S.Na/c1-14-12-17(8-10-20(14)29-2)24-22-15-4-6-16(7-5-15)23-25-19-13-18(31(26,27)28)9-11-21(19)30-3;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
DGWDYSIFKLIKRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.